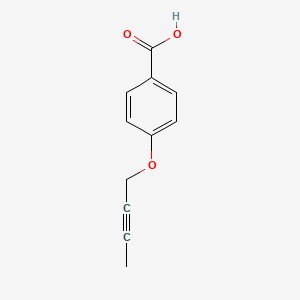![molecular formula C48H20 B3262858 Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene CAS No. 362600-03-1](/img/structure/B3262858.png)
Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene, commonly known as DBNPP, is a polycyclic aromatic hydrocarbon (PAH) compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. DBNPP is a complex molecule composed of four fused rings and is classified as a high molecular weight PAH.
作用機序
The mechanism of action of DBNPP is not fully understood, but it is believed to involve the interaction of the molecule with cellular membranes and DNA. DBNPP has been shown to intercalate into DNA, which can lead to DNA damage and cell death. DBNPP has also been shown to disrupt the structure and function of cellular membranes, which can lead to cell death.
Biochemical and Physiological Effects:
DBNPP has been shown to have both biochemical and physiological effects. In vitro studies have shown that DBNPP can induce oxidative stress and DNA damage in cells. DBNPP has also been shown to have cytotoxic effects on various cell types, including cancer cells. In vivo studies have shown that DBNPP can induce liver damage and inflammation in mice.
実験室実験の利点と制限
DBNPP has several advantages for lab experiments, including its unique chemical structure, high molecular weight, and potential applications in various fields. However, DBNPP also has some limitations, including its low solubility in water and its potential toxicity to cells.
将来の方向性
There are several future directions for the study of DBNPP. One potential direction is the development of new synthesis methods for DBNPP that are more efficient and cost-effective. Another direction is the study of the potential applications of DBNPP in the field of organic electronics, particularly in the development of high-performance organic electronic devices. Additionally, further research is needed to fully understand the mechanism of action of DBNPP and its potential applications in cancer treatment and other therapeutic areas.
合成法
DBNPP can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Negishi coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for the synthesis of DBNPP. This method involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The Stille coupling reaction and the Negishi coupling reaction are similar methods that involve the reaction of an organotin or organozinc reagent with an aryl halide in the presence of a palladium catalyst and a base.
科学的研究の応用
DBNPP has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and materials science. DBNPP has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of high-performance organic electronic devices. DBNPP has also been used as a fluorescent probe for the detection of DNA and RNA, as well as a photosensitizer for photodynamic therapy in cancer treatment.
特性
IUPAC Name |
pentadecacyclo[34.10.2.02,35.03,8.04,33.05,30.06,27.07,12.09,46.013,26.016,25.019,24.023,28.040,48.043,47]octatetraconta-1(46),2(35),3,5,7(12),8,10,13(26),14,16(25),17,19(24),20,22,27,29,31,33,36,38,40(48),41,43(47),44-tetracosaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H20/c1-3-21-7-9-23-13-15-29-31-17-18-32-30-16-14-24-10-8-22-4-2-6-28-34-20-26-12-11-25-19-33-27(5-1)35(21)37(23)41(29)45(33)47-39(25)40(26)48(44(32)43(31)47)46(34)42(30)38(24)36(22)28/h1-20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAQAOMWATWQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C6=C(C=CC(=C36)C=C2)C7=C8C5=C9C(=C4)C=CC1=CC2=C3C4=C(C=CC5=C4C4=C(C=CC=C24)C=C5)C(=C8C3=C19)C=C7 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl ((1S)-2-((1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate](/img/structure/B3262794.png)
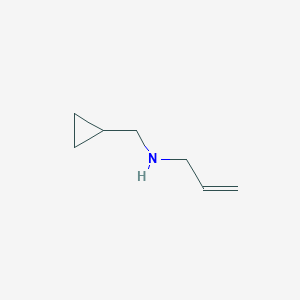
![(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3262820.png)
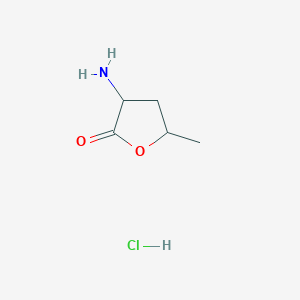
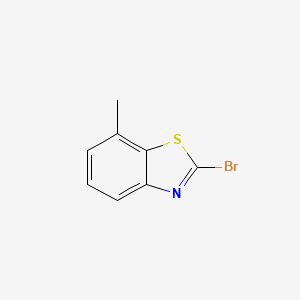

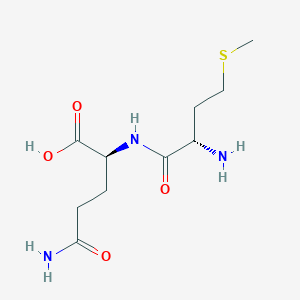
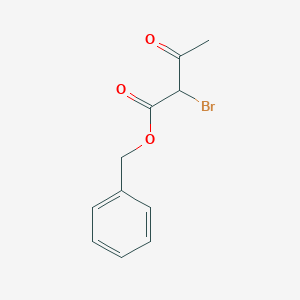
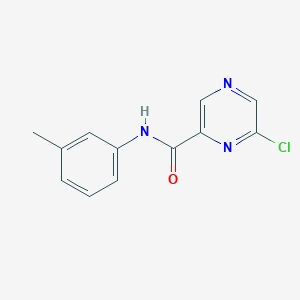
![1-[4-(Cyclopentylamino)-2-methylsulfanylpyrimidin-5-yl]ethanol](/img/structure/B3262884.png)
